Metolachlor-d11
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Overview
Description
Metolachlor-d11: is a deuterated form of metolachlor, a widely used herbicide belonging to the chloroacetanilide family. It is primarily used in agricultural settings to control broadleaf weeds and grasses in crops such as maize, soybeans, and sorghum . The deuterated version, this compound, is often used in scientific research for analytical purposes, particularly in isotope dilution mass spectrometry (IDMS) due to its similar physical properties to the non-labeled compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Metolachlor-d11 is synthesized by incorporating deuterium atoms into the metolachlor molecule. The process typically involves the deuteration of 2-ethyl-6-methylaniline, followed by condensation with methoxy acetone to form an imine. This imine is then hydrogenated to produce the secondary amine, which is subsequently acetylated with chloroacetyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high isotopic purity and yield. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and isotopic composition .
Chemical Reactions Analysis
Types of Reactions: Metolachlor-d11 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in an alcoholic solvent.
Substitution: Nucleophiles like sodium hydroxide or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
Chemistry: Metolachlor-d11 is used as an internal standard in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS). This technique helps in the accurate quantification of metolachlor in environmental samples, ensuring precise measurements by compensating for matrix effects .
Biology: In biological research, this compound is used to study the metabolic pathways and degradation products of metolachlor in various organisms. This helps in understanding the environmental fate and impact of the herbicide .
Medicine: While not directly used in medicine, this compound’s role in environmental monitoring indirectly contributes to public health by ensuring that herbicide residues in food and water are within safe limits .
Industry: In the agricultural industry, this compound is used to develop and validate analytical methods for detecting metolachlor residues in crops and soil. This ensures compliance with regulatory standards and helps in the safe application of the herbicide .
Mechanism of Action
Metolachlor-d11, like its non-deuterated counterpart, inhibits the synthesis of very long-chain fatty acids (VLCFAs) in plants. This inhibition occurs through the disruption of elongases and geranylgeranyl pyrophosphate (GGPP) cyclases, which are essential enzymes in the gibberellin pathway . The disruption of these enzymes prevents cell division and elongation, leading to the death of susceptible weeds .
Comparison with Similar Compounds
S-Metolachlor: A stereoisomer of metolachlor with higher herbicidal activity.
Acetochlor: Another chloroacetanilide herbicide with a similar mode of action.
Alachlor: A related herbicide used for controlling annual grasses and broadleaf weeds.
Uniqueness: Metolachlor-d11’s uniqueness lies in its deuterated nature, which makes it an invaluable tool in analytical chemistry. Its similar physical properties to metolachlor allow it to be used as an internal standard in IDMS, providing accurate and reliable quantification of metolachlor in various matrices .
Properties
Molecular Formula |
C15H22ClNO2 |
---|---|
Molecular Weight |
294.86 g/mol |
IUPAC Name |
2-chloro-N-(1-methoxypropan-2-yl)-N-[3,4,5-trideuterio-2-(1,1,2,2,2-pentadeuterioethyl)-6-(trideuteriomethyl)phenyl]acetamide |
InChI |
InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/i1D3,2D3,5D2,6D,7D,8D |
InChI Key |
WVQBLGZPHOPPFO-ZPOKHESBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(C(C)COC)C(=O)CCl)C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C |
Origin of Product |
United States |
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